![molecular formula C14H21N5O B5733186 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5733186.png)
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Aplicaciones Científicas De Investigación
Compound X has potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders. In drug discovery, compound X has been identified as a potential lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of compound X involves its interaction with specific enzymes and proteins in the body. In cancer cells, compound X has been shown to inhibit the activity of certain enzymes that are required for cell growth and division. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which can affect the release of neurotransmitters and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X depend on its specific target in the body. In cancer cells, compound X has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which can affect neuronal activity and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its specificity for certain enzymes and proteins, its potential applications in various research fields, and its ability to inhibit cancer cell growth. The limitations of using compound X in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for further research on compound X. One direction is to investigate its potential as a lead compound for the development of new drugs. Another direction is to explore its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, further research is needed to determine the safety and efficacy of compound X in clinical trials.
Métodos De Síntesis
Compound X can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-aminopyrimidine with 2,4-pentanedione to produce pyrimidin-4-yl pentane-2,4-dione. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce 4-(2-bromoethyl)-pyrimidin-2-one. The final step involves the reaction of 4-(2-bromoethyl)-pyrimidin-2-one with morpholine to produce 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Propiedades
IUPAC Name |
5,6-dimethyl-7-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-10-11(2)19(4-3-18-5-7-20-8-6-18)14-12(10)13(15)16-9-17-14/h9H,3-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWKFDWILVJCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-7-[2-(morpholin-4-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

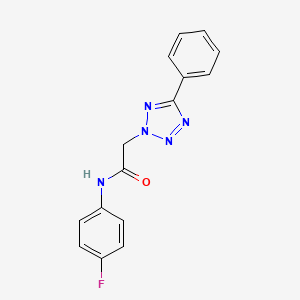
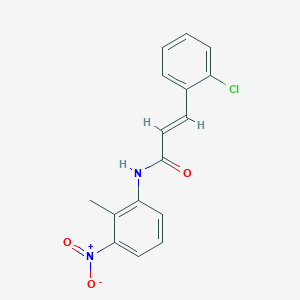
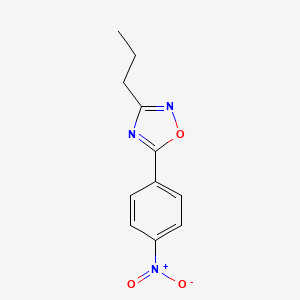
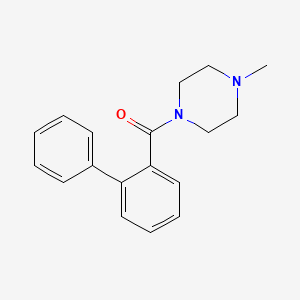
![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

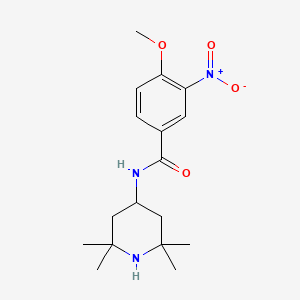
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)
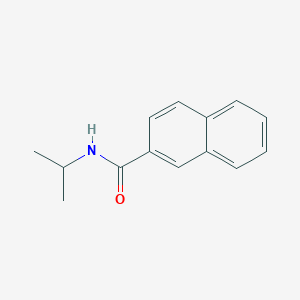
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5733203.png)